Caffeic acid-13C3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

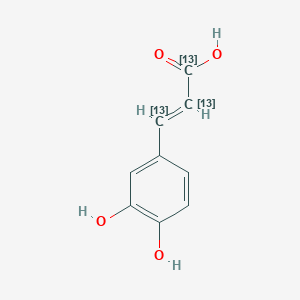

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+/i2+1,4+1,9+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPRVGONGVQAS-JDWYZSDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/[13CH]=[13CH]/[13C](=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Isotopic Purity of Caffeic Acid-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Caffeic acid-13C3, a stable isotope-labeled internal standard crucial for accurate quantification in mass spectrometry-based studies. While specific isotopic purity values for every commercially available batch of this compound are determined by the manufacturer and provided in lot-specific certificates of analysis, this guide outlines the common purity levels, the methodologies for its determination, and the underlying principles of these analytical techniques.

Understanding Isotopic Purity

Isotopic purity, also known as isotopic enrichment, refers to the percentage of a molecule that contains the desired stable isotope at a specific position. For this compound, this means the proportion of molecules where the three carbon atoms of the acrylic acid side-chain are the 13C isotope instead of the naturally abundant 12C isotope. High isotopic purity is essential for an internal standard to ensure minimal interference with the analyte signal and to provide the highest accuracy and precision in quantitative analyses.[1]

Data on Purity of Labeled Caffeic Acid

While a specific certificate of analysis for this compound was not publicly available, the chemical purity is consistently reported by various suppliers. To provide a benchmark for isotopic purity, data for a closely related compound, Caffeic acid-13C9, is included. Typically, for commercially available 13C-labeled compounds, the isotopic enrichment is expected to be high, often exceeding 99%.[2]

| Compound | Purity Type | Value | Supplier/Source |

| This compound | Chemical Purity | ≥95% | Cayman Chemical[3][4] |

| This compound | Chemical Purity | >95% (HPLC) | LGC Standards[5] |

| This compound | Chemical Purity | >95.00% | GlpBio[6] |

| Caffeic acid-13C9 | Isotopic Purity | 99 atom % 13C | Sigma-Aldrich |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for 13C-labeled compounds like this compound is primarily accomplished through two major analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining isotopic enrichment by measuring the mass-to-charge ratio (m/z) of ions. For a 13C-labeled compound, the molecular weight will be higher than its unlabeled counterpart, allowing for their differentiation and quantification.[7][8]

Methodology:

-

Sample Preparation: A solution of the this compound standard is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Chromatographic Separation (LC-MS or GC-MS): The sample is injected into a liquid chromatograph (LC) or gas chromatograph (GC) to separate the this compound from any potential impurities.[9][10]

-

Ionization: The separated compound is introduced into the mass spectrometer and ionized, commonly using electrospray ionization (ESI) for LC-MS.

-

Mass Analysis: The ionized molecules are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap). The analyzer separates the ions based on their m/z ratio.

-

Data Acquisition: The detector records the intensity of ions at different m/z values. For this compound, the spectrum will show a distribution of isotopologues. The most abundant ion should correspond to the fully labeled molecule (M+3).

-

Data Analysis: The isotopic purity is calculated by comparing the peak area of the desired 13C-labeled isotopologue to the sum of the peak areas of all relevant isotopologues (including unlabeled and partially labeled species), after correcting for the natural abundance of 13C.[7][8][11] High-resolution mass spectrometry (HRMS) is particularly advantageous as it can resolve isobaric interferences.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 13C NMR, is another definitive method for determining isotopic purity. It provides information about the carbon skeleton of a molecule and can distinguish between 12C and 13C atoms.[12][13]

Methodology:

-

Sample Preparation: A concentrated solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d6 or Methanol-d4) in an NMR tube.

-

Data Acquisition: A quantitative 13C NMR spectrum is acquired. This often requires a long acquisition time and a relaxation agent to ensure accurate integration of the signals. Proton decoupling is used to simplify the spectrum to single peaks for each carbon environment.

-

Spectral Analysis: The 13C NMR spectrum will show large signals corresponding to the 13C-labeled positions in this compound. Any presence of the unlabeled compound would result in very small or undetectable signals at the corresponding chemical shifts, as the natural abundance of 13C is only about 1.1%.[2]

-

Purity Calculation: The isotopic purity can be estimated by comparing the integrals of the signals from the labeled carbons to any observable signals from unlabeled carbons at the same positions, although for high-purity samples, the unlabeled signals may be below the limit of detection. The presence of satellite peaks due to 13C-13C coupling can also confirm the enrichment.

References

- 1. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology - China Isotope Development [asiaisotopeintl.com]

- 3. This compound - Cayman Chemical [bioscience.co.uk]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | CAS 1185245-82-2 | LGC Standards [lgcstandards.com]

- 6. glpbio.com [glpbio.com]

- 7. almacgroup.com [almacgroup.com]

- 8. researchgate.net [researchgate.net]

- 9. Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isotopic labeling - Wikipedia [en.wikipedia.org]

Caffeic acid-13C3 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid-13C3 is a stable isotope-labeled form of caffeic acid, a naturally occurring phenolic compound found in a wide variety of plant sources. Due to its distinct mass, this compound serves as an invaluable tool in analytical and research settings, particularly as an internal standard for the accurate quantification of caffeic acid in complex matrices using mass spectrometry-based techniques. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on experimental protocols and workflows relevant to researchers in the fields of analytical chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is structurally identical to its unlabeled counterpart, with the exception of the substitution of three Carbon-12 atoms with Carbon-13 isotopes in the propenoic acid side chain. This isotopic labeling does not significantly alter its chemical properties but provides a distinct mass signature, which is crucial for its use in isotope dilution mass spectrometry.

Chemical Structure:

(Note: The exact positions of the 13C labels on the propenoic acid chain may vary depending on the synthesis, but they are typically on the carboxylic acid and the adjacent two carbons of the vinyl group.)

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (E)-3-(3,4-dihydroxyphenyl)prop-2-enoic-1,2,3-13C3 acid | [1] |

| Synonyms | 3-(3,4-Dihydroxyphenyl)-2-propenoic-1,2,3-13C3 acid, 3,4-Dihydroxycinnamic Acid-13C3 | [1][2] |

| CAS Number | 1185245-82-2 | [1][2][3] |

| Molecular Formula | C₆¹³C₃H₈O₄ | [1][2][3] |

| Molecular Weight | 183.14 g/mol | [1][2] |

| Appearance | Yellow Crystalline Solid | [4] |

| Purity | Typically >95% (HPLC) | [4] |

| Storage Conditions | -20°C, under inert atmosphere, protected from light | [4] |

| Solubility | Slightly soluble in DMSO, very slightly soluble in Methanol | [3] |

Experimental Protocols

Synthesis of this compound

While detailed, step-by-step synthesis protocols for commercially available this compound are often proprietary, the general approach for synthesizing 13C-labeled phenylpropanoids involves utilizing a labeled precursor in a well-established synthetic route. A common method for the synthesis of caffeic acid and its derivatives is the Wittig reaction or the Horner-Wadsworth-Emmons modification.

A plausible synthetic route could involve the reaction of a 13C-labeled phosphonium ylide (e.g., (methoxycarbonylmethyl-1,2-13C2)triphenylphosphorane) with 3,4-dihydroxybenzaldehyde, followed by hydrolysis of the resulting ester to yield this compound. The starting materials would include a 13C-labeled acetate derivative to introduce the isotopic labels into the ylide.

Purification of this compound

The purification of isotopically labeled standards is critical to ensure the accuracy of quantitative analyses. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of such compounds.

General Preparative HPLC Protocol:

-

Column Selection: A reversed-phase C18 column is typically suitable for the separation of phenolic compounds like caffeic acid.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid to improve peak shape) and an organic solvent (e.g., methanol or acetonitrile) is commonly employed.

-

Sample Preparation: The crude this compound is dissolved in a minimal amount of the initial mobile phase or a compatible solvent.

-

Fraction Collection: The eluent is monitored using a UV detector (caffeic acid has a strong absorbance around 320 nm), and fractions corresponding to the this compound peak are collected.

-

Purity Analysis: The purity of the collected fractions is then assessed using analytical HPLC-UV and mass spectrometry.

Analytical Workflow: Quantification of Caffeic Acid using this compound as an Internal Standard

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of unlabeled caffeic acid in various samples, such as biological fluids, plant extracts, and pharmaceutical formulations.

Experimental Workflow for LC-MS/MS Analysis:

References

- 1. Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | CAS 1185245-82-2 | LGC Standards [lgcstandards.com]

An In-depth Technical Guide to the Synthesis and Commercial Availability of Caffeic Acid-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and commercial availability of Caffeic acid-13C3, a stable isotope-labeled compound crucial for a variety of research applications. This document details a feasible synthetic route, presents data on commercially available products, and outlines its primary applications in the scientific field.

Introduction

Caffeic acid ((E)-3-(3,4-dihydroxyphenyl)acrylic acid) is a naturally occurring phenolic compound with a wide range of biological activities. Its isotopically labeled form, this compound, in which three carbon atoms on the acrylic acid side chain are replaced with the stable isotope carbon-13, serves as an invaluable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative mass spectrometry analysis.[1][2][3] The precise mass difference introduced by the 13C isotopes allows for accurate differentiation from its endogenous, unlabeled counterpart.

Commercial Availability

This compound is readily available from several commercial suppliers. The product is typically intended for research use and is often supplied as a solid. Key specifications from various suppliers are summarized in the table below.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Isotopic Enrichment |

| MedChemExpress | This compound | 1185245-82-2 | C₆[¹³C]₃H₈O₄ | >98% | Not specified |

| Cayman Chemical | This compound | 1185245-82-2 | C₆[¹³C]₃H₈O₄ | ≥95% | Not specified |

| Santa Cruz Biotechnology | This compound | 1185245-82-2 | C₆(¹³C)₃H₈O₄ | Not specified | Not specified |

| Pharmaffiliates | This compound | 1185245-82-2 | C₆¹³C₃H₈O₄ | Not specified | Not specified |

| LGC Standards | This compound | 1185245-82-2 | C₆¹³C₃H₈O₄ | Not specified | Not specified |

| GlpBio | This compound | 1185245-82-2 | C₆¹³C₃H₈O₄ | 99.76% | Not specified |

Synthesis of this compound

The chemical synthesis of this compound can be efficiently achieved through a Horner-Wadsworth-Emmons (HWE) reaction. This method offers high stereoselectivity, typically yielding the desired (E)-isomer, and is compatible with a range of functional groups, provided appropriate protection strategies are employed.[2][4][5] An alternative approach is through biosynthesis, which mimics the natural formation of caffeic acid in plants.[6]

Chemical Synthesis via Horner-Wadsworth-Emmons Reaction

The overall synthetic strategy involves three main stages:

-

Protection of 3,4-dihydroxybenzaldehyde: The two hydroxyl groups on the aromatic ring are protected to prevent them from reacting in subsequent steps.

-

Horner-Wadsworth-Emmons olefination: The protected aldehyde is reacted with a phosphonate reagent containing the three ¹³C-labeled carbons to form the carbon-carbon double bond of the acrylic acid side chain.

-

Deprotection: The protecting groups are removed to yield the final product, this compound.

Below is a detailed experimental protocol for this synthetic route.

Experimental Protocol: Synthesis of this compound

Step 1: Protection of 3,4-Dihydroxybenzaldehyde

-

Objective: To protect the hydroxyl groups of 3,4-dihydroxybenzaldehyde to prevent side reactions. A common protecting group for catechols is the benzyl group.

-

Materials:

-

3,4-Dihydroxybenzaldehyde

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium iodide (NaI)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of 3,4-dihydroxybenzaldehyde (1 equivalent) in DMF, add K₂CO₃ (2.5 equivalents) and a catalytic amount of NaI.

-

Add benzyl chloride (2.2 equivalents) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain 3,4-dibenzyloxybenzaldehyde.

-

Step 2: Horner-Wadsworth-Emmons Olefination

-

Objective: To form the ¹³C₃-labeled acrylic acid side chain. This protocol utilizes a phosphonate reagent derived from the commercially available Acrylic acid-13C3.

-

Materials:

-

3,4-Dibenzyloxybenzaldehyde

-

Triethyl phosphonoacetate-¹³C₃ (This would be synthesized from Acrylic acid-¹³C₃ via esterification and the Arbuzov reaction)

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

-

Procedure:

-

Suspend NaH (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of triethyl phosphonoacetate-¹³C₃ (1.1 equivalents) in anhydrous THF dropwise to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

-

Cool the resulting solution of the phosphonate carbanion to 0 °C.

-

Add a solution of 3,4-dibenzyloxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield ethyl (E)-3-(3,4-dibenzyloxyphenyl)acrylate-¹³C₃.

-

Step 3: Deprotection

-

Objective: To remove the benzyl protecting groups and hydrolyze the ester to yield this compound.

-

Materials:

-

Ethyl (E)-3-(3,4-dibenzyloxyphenyl)acrylate-¹³C₃

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethyl acetate

-

Hydrogen gas (H₂)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

-

Procedure (Hydrogenolysis for Debenzylation):

-

Dissolve the protected caffeic acid ester in methanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the debenzylated ester.

-

-

Procedure (Ester Hydrolysis):

-

Dissolve the debenzylated ester in a mixture of THF and water.

-

Add an excess of LiOH and stir the mixture at room temperature for 2-4 hours.

-

After the hydrolysis is complete (monitored by TLC), remove the THF under reduced pressure.

-

Acidify the aqueous solution to pH 2-3 with dilute HCl.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Biosynthetic Route

Caffeic acid is naturally synthesized in plants and microorganisms through the phenylpropanoid pathway.[6][7][8] This pathway can be harnessed to produce isotopically labeled caffeic acid by feeding the organism with a labeled precursor, such as ¹³C-labeled L-tyrosine.

The key enzymatic steps in this pathway are:

-

Deamination of L-tyrosine: Tyrosine ammonia-lyase (TAL) catalyzes the elimination of ammonia from L-tyrosine to form p-coumaric acid.

-

Hydroxylation: p-Coumarate 3-hydroxylase (C3H) introduces a hydroxyl group at the 3-position of the aromatic ring of p-coumaric acid to yield caffeic acid.

By providing ¹³C-labeled L-tyrosine to a suitable biological system (e.g., plant cell culture or a genetically engineered microorganism), Caffeic acid-¹³C can be produced and subsequently extracted and purified. The labeling pattern in the final product will depend on the labeling of the starting L-tyrosine.

Visualizations

Chemical Synthesis Workflow

Caption: Chemical synthesis workflow for this compound.

Biosynthetic Pathway of Caffeic Acid

Caption: Biosynthetic pathway of Caffeic Acid.

Applications

The primary application of this compound is as an internal standard in quantitative analysis using mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2][3] Its chemical and physical properties are nearly identical to the unlabeled analyte, allowing for co-elution and co-ionization, which corrects for variations in sample preparation and instrument response. This leads to highly accurate and precise quantification of caffeic acid in complex biological matrices.

Furthermore, this compound can be used as a tracer in metabolic studies to investigate the metabolic fate of caffeic acid in biological systems.[1] By tracking the incorporation and transformation of the ¹³C-labeled molecule, researchers can elucidate metabolic pathways, determine rates of turnover, and identify novel metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

Physical and chemical properties of Caffeic acid-13C3

An in-depth examination of the physical, chemical, and analytical characteristics of the isotopically labeled Caffeic Acid-13C3, tailored for researchers, scientists, and professionals in drug development.

This compound is the isotopically labeled form of caffeic acid, a naturally occurring phenolic compound found in various plants. Due to its nearly identical chemical and physical properties to its unlabeled counterpart, this compound serves as an invaluable internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4] This guide provides a comprehensive overview of its properties, analytical applications, and relevant experimental protocols.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below, providing a foundational understanding of its chemical identity and behavior.

| Property | Value | Source(s) |

| Chemical Name | (E)-3-(3,4-dihydroxyphenyl)acrylic-13C3 acid | [1][2] |

| Synonyms | 3,4-Dihydroxycinnamic Acid-13C3 | [5] |

| CAS Number | 1185245-82-2 | [1][2][5] |

| Molecular Formula | C₆[¹³C]₃H₈O₄ | [1][2][6] |

| Molecular Weight | 183.14 g/mol | [1][5] |

| Appearance | Crystalline solid | [6] |

| Melting Point | 223-225 °C (decomposes) | N/A |

| Solubility | Slightly soluble in DMSO, Very slightly soluble in Methanol | [2] |

| Stability | Stable for at least 4 years when stored at -20°C | [2] |

Spectroscopic Data (Reference)

| Spectroscopic Data | Observations for Unlabeled Caffeic Acid |

| ¹H-NMR | Characteristic signals for protons on the benzene ring and the acrylic acid moiety. |

| ¹³C-NMR | Signals corresponding to the nine carbon atoms in the structure. |

| IR | Absorption bands corresponding to O-H, C=O, C=C, and C-O functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. |

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not publicly documented. However, a general understanding can be derived from synthetic methods for other ¹³C-labeled compounds and the synthesis of unlabeled caffeic acid.

Synthesis of this compound (Proposed)

The synthesis of this compound would likely involve the use of a ¹³C-labeled precursor. A plausible synthetic route could be a modification of the Knoevenagel or Perkin condensation reactions, using a ¹³C-labeled malonic acid or acetic anhydride derivative, respectively, reacting with 3,4-dihydroxybenzaldehyde.

Disclaimer: The following is a generalized protocol for the synthesis of unlabeled caffeic acid and would require adaptation with ¹³C-labeled reagents for the synthesis of this compound.

Reaction: Condensation of 3,4-dihydroxybenzaldehyde with malonic acid.

Materials:

-

3,4-dihydroxybenzaldehyde

-

Malonic acid-¹³C₃ (hypothetical labeled reagent)

-

Pyridine (as a solvent and catalyst)

-

Piperidine (as a catalyst)

-

Hydrochloric acid (for acidification)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve 3,4-dihydroxybenzaldehyde and malonic acid-¹³C₃ in pyridine in a round-bottom flask.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the crude this compound.

-

Filter the precipitate, wash with cold water, and dry.

Purification Protocol

The crude this compound can be purified by recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

-

Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

-

The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by mass spectrometry and NMR spectroscopy.

Application in Quantitative Analysis: LC-MS Workflow

This compound is primarily used as an internal standard in LC-MS and GC-MS for the accurate quantification of caffeic acid in various matrices, such as biological fluids, plant extracts, and food samples.[3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects.[7]

Below is a diagram illustrating a typical experimental workflow for the quantification of caffeic acid using this compound as an internal standard.

Caption: LC-MS quantification workflow for Caffeic acid.

Logical Relationship of Internal Standard Function

The core principle behind using a stable isotope-labeled internal standard is that it behaves identically to the analyte of interest throughout the analytical process, thereby normalizing any variations.

Caption: Role of an internal standard in quantitative analysis.

Conclusion

This compound is an essential tool for researchers requiring precise and accurate quantification of caffeic acid. Its physical and chemical properties closely mimic the native compound, making it an ideal internal standard for mass spectrometry-based analytical methods. While detailed synthetic protocols for the labeled compound are not widely published, established organic chemistry principles provide a clear path for its synthesis. The standardized workflows for its use in LC-MS analysis underscore its importance in achieving reliable and reproducible results in drug development, food science, and metabolic research.

References

Decoding the Certificate of Analysis: A Technical Guide to Caffeic Acid-13C3

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Caffeic acid-13C3. Understanding the nuances of a CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled internal standard, which is paramount for accurate quantitative analysis in research and drug development.

Quantitative Data Summary

A Certificate of Analysis for this compound provides critical quantitative data that attests to the quality of the material. The following tables summarize the key specifications typically presented.

Table 1: General Properties and Identification

| Parameter | Specification |

| Chemical Name | (E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid |

| CAS Number | 1185245-82-2[1][2] |

| Molecular Formula | C₆¹³C₃H₈O₄[1][2] |

| Molecular Weight | 183.14 g/mol [1] |

| Appearance | A solid |

| Solubility | Slightly soluble in DMSO and very slightly soluble in Methanol[2] |

Table 2: Purity and Isotopic Enrichment

| Analytical Test | Method | Result |

| Chemical Purity | HPLC-UV | >95.00%[1][3] |

| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % ¹³C |

| Identity | ¹H-NMR | Consistent with structure |

Experimental Protocols

The analytical results presented in a CoA are derived from rigorous experimental procedures. The following sections detail the methodologies for the key analytical techniques used to characterize this compound.

High-Performance Liquid Chromatography (HPLC-UV) for Chemical Purity

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a standard method for determining the chemical purity of this compound. This technique separates the compound of interest from any impurities.

Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

-

Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (containing 0.1% formic acid or another acid to control pH).[5] An isocratic or gradient elution can be employed. For example, an isocratic mobile phase could be a mixture of acetonitrile, methanol, and aqueous formic acid (e.g., 10:10:80 v/v/v).[6]

-

Flow Rate: A typical flow rate is between 0.7 and 1.0 mL/min.[4][5]

-

Column Temperature: The analysis is usually performed at a controlled ambient temperature, for instance, 27°C.[6]

-

Detection: The UV detector is set to a wavelength where caffeic acid exhibits strong absorbance, typically around 321-325 nm.[4][5]

-

Injection Volume: A small volume of the sample, typically 10 µL, is injected.[4]

-

Quantification: The purity is determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.

Nuclear Magnetic Resonance (¹H-NMR) for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique used to confirm the chemical structure of this compound. The resulting spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Protocol:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A small amount of the this compound is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄.

-

Data Acquisition: A standard ¹H-NMR experiment is performed. The resulting spectrum is then compared to the known spectrum of unlabeled caffeic acid, accounting for the coupling patterns that may be altered by the ¹³C labeling in the acrylic acid moiety. The chemical shifts, signal multiplicities, and integration values should be consistent with the expected structure.

Mass Spectrometry (MS) for Isotopic Enrichment Determination

Mass spectrometry is the definitive technique for determining the isotopic enrichment of this compound. This analysis confirms the incorporation of the ¹³C isotopes and quantifies the percentage of molecules that are correctly labeled.

Protocol:

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Analysis Mode: The mass spectrometer is operated in full scan mode to observe the mass-to-charge ratio (m/z) of the molecular ions.

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopic compositions of the this compound.

-

The most abundant peak should correspond to the molecule with three ¹³C atoms (M+3).

-

The isotopic enrichment is calculated by comparing the intensity of the M+3 peak to the sum of the intensities of all isotopic peaks (M, M+1, M+2, etc.).

-

Corrections for the natural abundance of ¹³C and other isotopes in the rest of the molecule are applied to determine the precise isotopic enrichment.

-

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the analytical procedures described in a Certificate of Analysis for this compound.

References

Understanding the Mass Shift of Caffeic Acid-13C3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass shift observed in Caffeic acid-13C3, a stable isotope-labeled internal standard crucial for accurate quantification in mass spectrometry-based research. This document details the theoretical basis for the mass shift, experimental protocols for its determination, and its application in advanced analytical workflows.

Introduction to Isotope Labeling and Mass Shift

Stable isotope labeling is a powerful technique in analytical chemistry and drug development, enabling precise quantification of molecules by mass spectrometry. By replacing one or more atoms in a molecule with their heavier stable isotopes, a "mass-shifted" version of the compound is created. This labeled compound is chemically identical to its unlabeled counterpart but can be distinguished by its higher mass. This compound is an isotopically enriched form of caffeic acid where three Carbon-12 atoms have been replaced with Carbon-13 atoms.[1] This mass difference is the cornerstone of the isotope dilution mass spectrometry (IDMS) method, a gold standard for quantitative analysis.[2]

Theoretical Mass Shift of this compound

The mass shift is the precise difference in monoisotopic mass between the labeled and unlabeled compound. The monoisotopic mass is calculated by summing the masses of the most abundant naturally occurring stable isotopes of each atom in the molecule.[3]

The molecular formula for unlabeled Caffeic Acid is C₉H₈O₄. For this compound, the molecular formula is C₆¹³C₃H₈O₄. The positions of the three ¹³C atoms are on the prop-2-enoic acid side chain.

The theoretical monoisotopic masses are calculated using the precise masses of the most abundant isotopes:

| Isotope | Monoisotopic Mass (Da) |

| ¹²C | 12.000000 (by definition)[4] |

| ¹³C | 13.003355[5][6] |

| ¹H | 1.007825 |

| ¹⁶O | 15.994915[7] |

Table 1: Monoisotopic Masses of Relevant Isotopes

Using these values, the theoretical monoisotopic masses of unlabeled Caffeic Acid and this compound can be calculated.

| Compound | Molecular Formula | Calculation | Theoretical Monoisotopic Mass (Da) |

| Caffeic Acid (unlabeled) | C₉H₈O₄ | (9 x 12.000000) + (8 x 1.007825) + (4 x 15.994915) | 180.04226 |

| This compound | C₆¹³C₃H₈O₄ | (6 x 12.000000) + (3 x 13.003355) + (8 x 1.007825) + (4 x 15.994915) | 183.052325 |

Table 2: Theoretical Monoisotopic Mass Calculation

The theoretical mass shift is therefore:

183.052325 Da - 180.04226 Da = 3.010065 Da

Experimental Determination of Mass Shift by LC-MS/MS

The mass shift of this compound is experimentally verified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is frequently used as an internal standard for the quantification of caffeic acid in various biological and environmental samples.[1]

Experimental Workflow

The general workflow for the analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.

Detailed Experimental Protocol

This protocol is a synthesis of commonly employed methods for the analysis of caffeic acid and its derivatives by LC-MS/MS.[8][9][10][11]

1. Sample Preparation (Isotope Dilution)

-

To a known volume or weight of the sample (e.g., 100 µL of plasma), add a precise amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).

-

Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

-

Alternatively, for cleaner samples, perform liquid-liquid extraction (LLE) with a suitable solvent like ethyl acetate or solid-phase extraction (SPE) using a C18 cartridge.

-

Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a specific volume of the initial mobile phase (e.g., 100 µL).

2. Liquid Chromatography (LC)

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS)

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is generally preferred for caffeic acid.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.

-

Precursor and Product Ions: The deprotonated molecule [M-H]⁻ is selected as the precursor ion. A common fragmentation is the loss of CO₂ (44 Da).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Caffeic Acid (unlabeled) | 179.0 | 135.0 |

| This compound | 182.0 | 138.0 |

Table 3: Typical MRM Transitions for Caffeic Acid and this compound

Note: The observed m/z values are for the monoisotopic peaks of the deprotonated molecules ([M-H]⁻). The precursor ion for this compound is expected at m/z 182, reflecting the mass shift of +3 Da. The product ion also shows a +3 Da shift.

Caffeic Acid in Cellular Signaling

Caffeic acid and its derivatives have been shown to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis. This makes them interesting candidates for drug development.

Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival. Caffeic acid has been shown to inhibit this pathway at various points.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and metabolism. Caffeic acid and its esters can inhibit this pathway, leading to anti-proliferative effects.[12]

Attenuation of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Caffeic acid can inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[13]

Conclusion

The predictable and significant mass shift of this compound makes it an invaluable tool for researchers in drug development and other scientific fields requiring precise quantification of caffeic acid. Understanding the theoretical basis of this mass shift, coupled with robust and validated experimental protocols, ensures the generation of high-quality, reliable data. Furthermore, the elucidation of its interactions with key cellular signaling pathways highlights its potential as a lead compound for therapeutic development. This guide provides the foundational knowledge for the effective utilization of this compound in advanced research applications.

References

- 1. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]

- 3. Frontiers | Caffeic Acid, an Allelochemical in Artemisia argyi, Inhibits Weed Growth via Suppression of Mitogen-Activated Protein Kinase Signaling Pathway and the Biosynthesis of Gibberellin and Phytoalexin [frontiersin.org]

- 4. Caffeic acid phenethyl ester induced cell cycle arrest and growth inhibition in androgen-independent prostate cancer cells via regulation of Skp2, p53, p21Cip1 and p27Kip1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous determination of caffeic acid and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of caffeic acid derivatives by UPLC-MS/MS in rat plasma and its application in pharmacokinetic study after oral administration of Flos Lonicerae-Fructus Forsythiae herb combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimizing methods to characterize caffeic, ferulic, and chlorogenic acids in Salicornia sinus-persica and Salicornia bigelovii extracts by tandem mass spectrometry (LC-MS/MS), :: BioResources [bioresources.cnr.ncsu.edu]

- 11. Development and validation of an LCMS method to determine the pharmacokinetic profiles of caffeic acid phenethyl amide and caffeic acid phenethyl ester in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caffeic acid phenethyl ester suppresses the proliferation of human prostate cancer cells through inhibition of AMPK and Akt signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Caffeic Acid-13C3: A Technical Guide for Researchers

An in-depth examination of the properties, applications, and relevant biological pathways of the isotopically labeled internal standard, Caffeic Acid-13C3.

This technical guide provides essential information for researchers, scientists, and drug development professionals on this compound, a crucial tool in analytical chemistry and biomedical research. This document outlines its chemical properties, provides guidance on its application as an internal standard, and explores the biological signaling pathways influenced by its unlabeled counterpart, caffeic acid.

Core Properties of this compound

This compound is a stable isotope-labeled version of caffeic acid, a naturally occurring phenolic compound found in various plants. The incorporation of three carbon-13 isotopes into its structure makes it an ideal internal standard for mass spectrometry-based quantification of unlabeled caffeic acid in complex biological matrices.

| Property | Value | Reference |

| CAS Number | 1185245-82-2 | [1][2][3] |

| Molecular Formula | C₆[¹³C]₃H₈O₄ | [2][4] |

| Molecular Weight | 183.14 g/mol | [1][3] |

| Synonyms | 3,4-Dihydroxycinnamic Acid-13C3, (E)-3-(3,4-dihydroxyphenyl)acrylic-13C3 acid | [1][2][3] |

| Chemical Purity | ≥95% (typically determined by HPLC) | [1][2][4] |

| Isotopic Purity | Typically high, though specific values should be obtained from the supplier's certificate of analysis. For a related compound, Caffeic acid-13C9, an isotopic purity of 99 atom % 13C is reported. | |

| Appearance | Crystalline solid | [2][4] |

| Solubility | Slightly soluble in DMSO and very slightly soluble in Methanol. | [2] |

| Storage | Recommended storage at -20°C. | [1] |

Experimental Protocols: Quantification of Caffeic Acid using this compound as an Internal Standard

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of caffeic acid.[5][6] The following provides a general workflow for this application.

Experimental Workflow for LC-MS/MS Quantification

References

Solubility and Stability of Caffeic Acid-13C3 in Various Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Caffeic acid-13C3 in a range of common laboratory solvents. While specific quantitative data for the isotopically labeled this compound is limited, this guide leverages the extensive available data for its unlabeled analogue, caffeic acid, as a primary reference. The minor increase in molecular weight due to the 13C isotopes is not expected to significantly alter its fundamental solubility and stability characteristics. This document is intended to assist researchers, scientists, and drug development professionals in the effective handling, storage, and application of this compound.

Executive Summary

Caffeic acid, and by extension this compound, exhibits a wide range of solubilities depending on the solvent's polarity and protic nature. It is sparingly soluble in water but shows significantly higher solubility in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). The stability of caffeic acid is influenced by factors including the solvent, temperature, pH, and exposure to light. Degradation can occur through processes like oxidation and isomerization. This guide provides detailed data, experimental protocols, and visual workflows to ensure the integrity of this compound in research and development settings.

Solubility Data

The solubility of caffeic acid in various solvents is summarized in the tables below. This data is critical for preparing stock solutions and conducting experiments under conditions that ensure complete dissolution.

Table 1: Quantitative Solubility of Caffeic Acid

| Solvent | Solubility (mg/mL) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | ~5[1], 40[2][3] | Not Specified, Not Specified |

| Ethanol | ~25[1][2] | Warm[2][3] |

| Dimethylformamide (DMF) | ~5[1], ~7[2][3] | Not Specified, Not Specified |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5[1], ~0.65[2] | Not Specified |

| Hot Water | Sparingly soluble[3] | Not Specified |

| Methanol | Soluble[2][3] | Not Specified |

| Ethyl Acetate | Soluble[2][3] | Not Specified |

| Chloroform | Soluble[2][3] | Not Specified |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[4] |

| Methanol | Very Slightly Soluble[4] |

Stability Profile

The stability of caffeic acid is a critical consideration for its storage and use in experimental assays. Degradation can lead to the formation of byproducts and a reduction in the effective concentration of the parent compound.

General Stability and Storage

When stored as a crystalline solid at room temperature, caffeic acid is stable for at least four years[1]. For this compound, a stability of ≥ 4 years is reported when stored at -20°C[4]. It is recommended to store stock solutions at -20°C or -80°C to minimize degradation. Aqueous solutions of caffeic acid are not recommended for storage for more than one day[1].

Influence of Solvents

The choice of solvent can significantly impact the stability of caffeic acid. Studies have shown that caffeic acid degrades in various solvents, with the degradation rate being solvent-dependent[5][6]. For instance, degradation was observed to be more pronounced in 80% ethanol compared to water under ultrasound treatment[5][6].

Effect of Temperature

Temperature plays a crucial role in the stability of caffeic acid. One study found that the degradation rate of caffeic acid under ultrasound treatment decreased with increasing temperature from -5 to 25 °C[5][7]. However, at higher temperatures, such as those used in subcritical water extraction (160-240 °C), caffeic acid degrades rapidly[8].

Photostability

Exposure to light, particularly UV radiation, can lead to the isomerization of trans-caffeic acid to its cis-isomer[9]. This process was observed to be more significant in tetrahydrofuran (THF) and methanol solutions upon exposure to UV light at 366 nm[9].

Experimental Protocols

This section outlines standardized methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the solubility of a compound in a given solvent.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the test solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Separation: The suspension is allowed to settle, and the supernatant is carefully filtered through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

Caption: Workflow for solubility determination.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in the solvents of interest at a known concentration.

-

Stress Conditions: Expose the solutions to various stress conditions, including:

-

Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photolytic Stress: Exposure to UV and visible light as per ICH Q1B guidelines.

-

pH Stress: Acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

-

Oxidative Stress: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

-

-

Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Quantify the remaining parent compound and identify any major degradants, often using LC-MS/MS.

Caption: Workflow for forced degradation studies.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound, primarily based on data from its unlabeled form. The provided tables and experimental protocols offer a practical framework for researchers to handle this isotopically labeled compound effectively, ensuring the accuracy and reproducibility of their experimental results. It is crucial to consider the specific solvent, temperature, and light conditions to maintain the integrity of this compound throughout its use in scientific investigations.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Caffeic Acid - CD Formulation [formulationbio.com]

- 3. Caffeic Acid - LKT Labs [lktlabs.com]

- 4. caymanchem.com [caymanchem.com]

- 5. The Sonodegradation of Caffeic Acid under Ultrasound Treatment: Relation to Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The sonodegradation of caffeic acid under ultrasound treatment: relation to stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Degradation of caffeic acid in subcritical water and online HPLC-DPPH assay of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Throughput Quantification of Caffeic Acid in Biological Matrices Using Caffeic acid-13C3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of caffeic acid in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Caffeic acid-13C3, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of caffeic acid in complex matrices.

Introduction

Caffeic acid (3,4-dihydroxycinnamic acid) is a widely distributed phenolic acid in plants and is present in many food sources, including coffee, fruits, and vegetables. It exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1] Accurate quantification of caffeic acid in biological matrices is crucial for pharmacokinetic studies, metabolism research, and the development of functional foods and nutraceuticals.[2]

Stable isotope dilution analysis (SIDA) using a heavy-isotope labeled internal standard is the gold standard for quantitative mass spectrometry.[3][4] this compound, an isotopically enriched form of caffeic acid, serves as an ideal internal standard as it co-elutes with the analyte and exhibits identical chemical and physical properties, while being distinguishable by its mass-to-charge ratio (m/z).[5] This application note provides a detailed protocol for the extraction and quantification of caffeic acid from plasma samples using this compound and LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Caffeic Acid (analytical standard)

-

This compound (Internal Standard, IS)[5]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Plasma samples (e.g., rat or human)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Caffeic Acid and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Caffeic Acid primary stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol.

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples on ice.

-

To 100 µL of plasma sample, add 10 µL of the Internal Standard Working Solution (100 ng/mL this compound).

-

Add 300 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | A high-performance liquid chromatography system |

| Column | Reversed-phase C18 column (e.g., 150 x 2.0 mm, 4 µm)[6] |

| Mobile Phase A | Water with 0.1% Formic Acid[7][8] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2 mL/min[1][7][8] |

| Injection Volume | 10 µL |

| Column Temperature | 35°C[9] |

| Gradient | A suitable gradient to ensure separation from matrix components. Example: 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate.[1][9] |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode[6][7][8] |

| Ion Source Temperature | 450°C |

| Capillary Voltage | -3.5 kV |

| Detection Mode | Selected Reaction Monitoring (SRM)[7][8] |

SRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Caffeic Acid | 179.0 | 135.0 | 15 |

| This compound (IS) | 182.0 | 137.0 | 15 |

Note: Collision energy and other MS parameters should be optimized for the specific instrument used.

Data Presentation

Method Performance Characteristics

The following table summarizes the typical performance of this analytical method.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL[7][8] |

| Intra-day Precision (%RSD) | < 5.86%[7][8] |

| Inter-day Precision (%RSD) | < 6.52%[7][8] |

| Accuracy (%RE) | -5.95% to 0.35%[7][8] |

| Recovery | > 85% |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of Caffeic Acid using LC-MS/MS.

Principle of Stable Isotope Dilution Analysis

Caption: Principle of Stable Isotope Dilution for accurate quantification.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput approach for the quantification of caffeic acid in biological matrices. The protocol is straightforward and demonstrates excellent performance in terms of linearity, precision, and accuracy, making it a valuable tool for various research and development applications.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Quantitative analysis of caffeic and ferulic acids in oatmeal. Comparison of a conventional method with a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New method for caffeine quantification by planar chromatography coupled with electropray ionization mass spectrometry using stable isotope dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Development and validation of an LCMS method to determine the pharmacokinetic profiles of caffeic acid phenethyl amide and caffeic acid phenethyl ester in male Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of caffeic acid and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of caffeic acid and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study. | Semantic Scholar [semanticscholar.org]

- 9. Optimizing methods to characterize caffeic, ferulic, and chlorogenic acids in Salicornia sinus-persica and Salicornia bigelovii extracts by tandem mass spectrometry (LC-MS/MS), :: BioResources [bioresources.cnr.ncsu.edu]

Application Notes and Protocol for the Quantification of Caffeic Acid using 13C3 Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid, a prominent hydroxycinnamic acid found in a wide array of plant-based foods and beverages, is of significant interest to the scientific community due to its potent antioxidant, anti-inflammatory, and potential therapeutic properties. Accurate and precise quantification of caffeic acid in biological matrices is crucial for pharmacokinetic studies, metabolism research, and the development of novel therapeutics. Isotope dilution mass spectrometry is the gold standard for quantitative analysis, offering high specificity and accuracy by correcting for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantification of caffeic acid in biological samples, such as plasma and cell culture media, using a stable isotope-labeled internal standard, 13C3-caffeic acid, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

This method employs a 13C3-labeled caffeic acid as an internal standard (IS), which is chemically identical to the analyte but has a different mass due to the incorporation of three 13C atoms. The IS is spiked into the samples at a known concentration at the beginning of the sample preparation process. Both the analyte (caffeic acid) and the IS are co-extracted and analyzed by LC-MS/MS. The analyte is quantified by comparing the peak area ratio of the analyte to the IS against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the IS. This approach effectively minimizes errors arising from sample loss during preparation and variations in ionization efficiency in the mass spectrometer.

Experimental Protocols

Materials and Reagents

-

Caffeic Acid (analytical standard)

-

13C3-Caffeic Acid (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Biological matrix (e.g., plasma, cell culture media)

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

Sample Preparation (Protein Precipitation)

-

Thaw biological samples (e.g., plasma, cell culture supernatant) on ice.

-

In a microcentrifuge tube, add 100 µL of the sample.

-

Spike the sample with 10 µL of 13C3-caffeic acid internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

-

Add 300 µL of ice-cold acetonitrile (or methanol) containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: Linear gradient from 5% to 95% B

-

5-7 min: Hold at 95% B

-

7-7.1 min: Linear gradient from 95% to 5% B

-

7.1-10 min: Hold at 5% B for column re-equilibration

-

Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Caffeic Acid: The deprotonated molecule [M-H]⁻ has an m/z of 179. The characteristic product ion resulting from the loss of CO2 has an m/z of 135.[1][2]

-

13C3-Caffeic Acid (Internal Standard): The predicted deprotonated molecule [M-H]⁻ has an m/z of 182 (179 + 3). The predicted product ion resulting from the loss of 13CO2 would have an m/z of 138 (135 + 3).

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Note: The optimal collision energy and other MS parameters should be determined by infusing standard solutions of caffeic acid and 13C3-caffeic acid into the mass spectrometer.

Data Presentation

The following tables summarize typical validation data for the quantification of caffeic acid by LC-MS/MS. These values are representative and may vary depending on the specific instrumentation and matrix used.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |

| LLOQ | 1 | < 15% | < 15% | 85 - 115% |

| Low QC | 3 | < 10% | < 10% | 90 - 110% |

| Mid QC | 100 | < 10% | < 10% | 90 - 110% |

| High QC | 800 | < 10% | < 10% | 90 - 110% |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Mandatory Visualization

References

- 1. Simultaneous determination of caffeic acid and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of caffeic acid and its major pharmacologically active metabolites in rat plasma by LC-MS/MS and its application in pharmacokinetic study. | Semantic Scholar [semanticscholar.org]

Caffeic Acid-13C3: Applications and Protocols for Advanced Metabolomics and Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic acid, a ubiquitous phenolic compound in the plant kingdom, is a key intermediate in the biosynthesis of a vast array of secondary metabolites, collectively known as phenylpropanoids. These compounds play crucial roles in plant defense, signaling, and development, and many possess significant pharmacological activities. The use of stable isotope-labeled Caffeic acid, specifically Caffeic acid-13C3, offers a powerful tool for researchers in metabolomics and metabolic flux analysis (MFA). This internal standard and metabolic tracer enables precise quantification of caffeic acid and its derivatives in complex biological matrices and allows for the detailed investigation of the dynamic flow of carbon through the intricate phenylpropanoid pathway.

This document provides detailed application notes and experimental protocols for the utilization of this compound in metabolomics and flux analysis. It is designed to guide researchers, scientists, and drug development professionals in applying these advanced techniques to their studies.

Applications of this compound

This compound serves two primary roles in metabolomic and flux analysis studies:

-

Internal Standard for Quantitative Metabolomics: In complex biological samples, matrix effects can significantly impact the accuracy and precision of quantification by mass spectrometry. This compound, being chemically identical to its unlabeled counterpart but mass-shifted, co-elutes during chromatography and experiences the same ionization suppression or enhancement. By adding a known amount of this compound to a sample, it serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS), enabling highly accurate and precise quantification of endogenous caffeic acid.

-

Tracer for Metabolic Flux Analysis (MFA): By introducing this compound into a biological system (e.g., cell culture, plant tissue), researchers can trace the incorporation of the 13C label into downstream metabolites of the phenylpropanoid pathway. This allows for the elucidation of pathway architecture, the identification of active metabolic routes, and the quantification of metabolic fluxes (i.e., the rates of metabolic reactions). This is particularly valuable for understanding how genetic modifications, environmental stimuli, or drug treatments impact the production of specific phenylpropanoids.

Quantitative Data from Isotope Tracing Experiments

Table 1: Hypothetical Isotopic Enrichment of Phenylpropanoid Pathway Metabolites after this compound Feeding. This table illustrates the expected increase in the fraction of labeled metabolites over time.

| Time (hours) | This compound Enrichment (%) | Ferulic Acid-13C3 Enrichment (%) | Chlorogenic Acid-13C3 Enrichment (%) |

| 0 | 100 | 0 | 0 |

| 2 | 85 | 12 | 8 |

| 4 | 72 | 25 | 18 |

| 8 | 55 | 40 | 35 |

| 12 | 40 | 55 | 50 |

| 24 | 25 | 70 | 65 |

Table 2: Hypothetical Metabolic Fluxes in the Phenylpropanoid Pathway Calculated from this compound Tracing Data. This table shows the calculated rates of production and consumption of key metabolites.

| Metabolic Flux | Flux Rate (nmol gFW⁻¹ h⁻¹) |

| Caffeic Acid Biosynthesis | 5.50 |

| Caffeic Acid to Ferulic Acid | 2.10 |

| Caffeic Acid to Chlorogenic Acid | 1.85 |

| Ferulic Acid Consumption | 1.95 |

| Chlorogenic Acid Consumption | 0.50 |

Experimental Protocols

Protocol 1: Quantification of Endogenous Caffeic Acid using this compound as an Internal Standard by LC-MS/MS

This protocol describes the use of this compound for the accurate quantification of caffeic acid in a biological matrix (e.g., plant tissue extract, plasma).

1. Sample Preparation:

-

Extraction: Homogenize 100 mg of the biological sample in 1 mL of 80% methanol.

-

Internal Standard Spiking: Add a known amount of this compound (e.g., 50 ng) to the homogenate.

-

Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube.

-

Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate caffeic acid from other matrix components (e.g., 5% B to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

MRM Transitions:

-

Caffeic Acid (unlabeled): m/z 179 -> 135

-

This compound (labeled): m/z 182 -> 138

-

3. Data Analysis:

-

Construct a calibration curve using known concentrations of unlabeled caffeic acid spiked with the same amount of this compound as the samples.

-

Calculate the peak area ratio of the analyte (unlabeled caffeic acid) to the internal standard (this compound) for both the standards and the samples.

-

Determine the concentration of caffeic acid in the samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Metabolic Flux Analysis of the Phenylpropanoid Pathway using this compound as a Tracer

This protocol outlines a general workflow for a stable isotope tracing experiment to investigate the metabolic fate of caffeic acid.

1. Experimental Setup:

-

Biological System: Choose an appropriate system for your research question (e.g., plant cell suspension culture, leaf discs, or whole organisms).

-

Labeling: Introduce this compound into the system at a known concentration.

-

Time Course: Collect samples at multiple time points to track the incorporation of the 13C label into downstream metabolites. Include a time point zero (before adding the tracer) as a control.

2. Sample Quenching and Extraction:

-

Quenching: Rapidly quench metabolic activity at each time point by, for example, flash-freezing the sample in liquid nitrogen.

-

Extraction: Extract metabolites using a suitable solvent, such as a cold methanol/water/chloroform mixture, to separate polar and nonpolar metabolites.

3. LC-MS Analysis for Isotopologue Distribution:

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio of the different isotopologues (molecules with different numbers of 13C atoms).

-

Data Acquisition: Acquire full scan MS data to detect all labeled and unlabeled metabolites.

4. Data Analysis and Flux Calculation:

-

Isotopologue Distribution Analysis: For each metabolite of interest, determine the fractional abundance of each isotopologue (M+0, M+1, M+2, M+3, etc.).

-

Metabolic Modeling: Use specialized software (e.g., INCA, Metran) to fit the isotopic labeling data to a metabolic network model of the phenylpropanoid pathway.

-

Flux Estimation: The software will then estimate the metabolic fluxes that best explain the observed labeling patterns.

Visualizations of Metabolic Pathways and Workflows

To facilitate the understanding of the complex metabolic routes and experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).

Caption: Biosynthetic pathway of caffeic acid and its major derivatives.

Caption: Major metabolic pathways of caffeic acid.

Caption: Experimental workflow for metabolic flux analysis with this compound.

Conclusion

This compound is an indispensable tool for modern metabolomics and metabolic flux analysis, particularly for researchers investigating the complex phenylpropanoid pathway. Its use as an internal standard ensures the highest level of accuracy in quantification, while its application as a metabolic tracer provides unprecedented insights into the dynamic nature of plant and microbial metabolism. The protocols and information provided herein are intended to serve as a comprehensive guide for the successful implementation of these powerful techniques in your research endeavors.

Application Note: Robust and Efficient Sample Preparation for the Analysis of Caffeic Acid in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction